9H-Tribenzo[b,d,f]azepine

Catalog No.
S3409964
CAS No.
29875-73-8
M.F
C18H13N
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Tribenzo[b,d,f]azepine

CAS Number

29875-73-8

Product Name

9H-Tribenzo[b,d,f]azepine

IUPAC Name

14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H

InChI Key

IMXOMGSWKLUAPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24

9H-Tribenzo[b,d,f]azepine is a polycyclic aromatic compound characterized by a fused structure comprising three benzene rings and a nitrogen-containing azepine ring. The molecular formula for 9H-Tribenzo[b,d,f]azepine is C₁₈H₁₃N, and it has a molecular weight of approximately 243.31 g/mol. This compound is notable for its unique electronic properties, which arise from the conjugated system of alternating double bonds, making it a subject of interest in various fields, including organic chemistry and materials science .

Typical of aromatic compounds, including electrophilic substitution and nucleophilic attack. One significant reaction pathway involves palladium-catalyzed annulation, where 2-iodobiphenyls react with halogenoanilines to form tribenzo[b,d,f]azepines. This synthesis method highlights the compound's versatility in forming complex structures through coupling reactions .

Research on the biological activity of 9H-Tribenzo[b,d,f]azepine indicates potential pharmacological properties, particularly as an anti-cancer agent. Compounds within this class have shown activity against various cancer cell lines, suggesting that the structural features of 9H-Tribenzo[b,d,f]azepine may contribute to its efficacy in disrupting cellular processes associated with tumor growth . Additionally, its derivatives are being explored for their potential in photodynamic therapy due to their photoinduced structural changes.

Synthesis of 9H-Tribenzo[b,d,f]azepine can be achieved through several methods:

  • Palladium-Catalyzed Annulation: This method involves the coupling of 2-iodobiphenyls with halogenoanilines, utilizing palladium as a catalyst to facilitate the formation of the azepine structure .
  • Deoxygenation and Hydrolysis: Another approach includes deoxygenation followed by hydrolysis, which allows for the formation of the desired compound from simpler precursors.
  • Dual Coupling Reactions: Recent advancements have introduced dual coupling reactions that enhance yield and efficiency in synthesizing tribenzo[b,d,f]azepines from readily available starting materials .

9H-Tribenzo[b,d,f]azepine finds applications in several areas:

  • Pharmaceuticals: Its derivatives are being investigated for use in cancer treatment and other therapeutic applications due to their biological activity.
  • Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Fluorescent Probes: The photoinduced structural changes can be harnessed for developing sensitive fluorescent probes used in biological imaging .

Interaction studies involving 9H-Tribenzo[b,d,f]azepine focus on its behavior in various environments, including solvent polarity and temperature effects on its photophysical properties. These studies reveal how structural changes can influence fluorescence characteristics, making it a valuable tool for probing biological systems under different conditions .

Several compounds share structural similarities with 9H-Tribenzo[b,d,f]azepine, including:

  • Tribenzo[c,e,g]azepine: This compound also features a fused azepine structure but differs in its arrangement of benzene rings.
  • Phenothiazine: A heterocyclic compound that contains sulfur and nitrogen atoms; it exhibits different electronic properties compared to 9H-Tribenzo[b,d,f]azepine.
  • Fluorene Derivatives: These compounds share a similar polycyclic structure but lack the nitrogen atom present in 9H-Tribenzo[b,d,f]azepine.

Comparison Table

CompoundStructure TypeUnique Features
9H-Tribenzo[b,d,f]azepinePolycyclic aromaticContains nitrogen; potential anti-cancer activity
Tribenzo[c,e,g]azepinePolycyclic aromaticDifferent benzene ring arrangement
PhenothiazineHeterocyclicContains sulfur; used in antipsychotic medications
Fluorene DerivativesPolycyclic aromaticLacks nitrogen; used in organic electronics

The parent 9H-Tribenzo[b,d,f]azepine bears three linearly fused benzene rings and a central nitrogen-bridged heptagon. Density-functional calculations (B3LYP/6-31G(d,p)) reveal a delocalized highest occupied molecular orbital (HOMO) that spans the azepine nitrogen and the peri-fused aromatic belt, while the lowest unoccupied molecular orbital (LUMO) localizes on the heptagon’s rim, lowering the HOMO–LUMO gap to 3.35 eV [1] [2]. The embedded heptagon enforces a torsion angle of 36° between terminal benzene rings, a key geometric parameter controlling chiroptical activity and stacking propensity [3] [4].

Synthetic Routes Enabling Optoelectronic Derivatives

Palladium-Catalyzed Annulative Cyclizations

Two-step Pd(0)-catalyzed annulations between 2-iodobiphenyls and 2-halo anilines deliver functionalized tribenzoazepines in 45%–91% isolated yield, tolerating alkoxy, cyano, and tertiary-butyl substituents [5].

Cascade π-Extended Decarboxylative Annulations

Cyclic diaryliodonium salts undergo π-extended decarboxylative annulation with 2-iodobenzoates, forging tribenzoazepines in a single operation under photocatalyst-free conditions (visible light, 30 °C, 78% yield) [6].

One-Pot Heptalene Expansion

Azaheptalene congeners containing the tribenzoazepine motif arise from a Pd-catalyzed five-component one-pot reaction, allowing gram-scale access to helically twisted azaheptalenes required for radical-cation studies [7].

Applications in Organic Electronic Materials

Chiroptical Switching Behavior in Radical Cation States

Helically locked tribenzoazepine frameworks display robust redox-responsive chiroptical modulation. Table 1 compiles key metrics.

DerivativeConfigurationλmax-NIR (radical cation) /nmgabs (neutral)gabs (radical cation)ΔERacem (calc) /kcal mol-1Reference
Pentabenzo azaheptalene 3P-helicity840 [7]0.013 [7]0.008 [7]50.9 [7]3
9-Brominated tribenzoazepine radical cationM-helicity812 [8]0.010 [8]0.007 [8]40.1 [7]12
7-Methoxy TBA radical cationRacemic790 [9]0.00046

Redox cycling with Magic Green (E° ≈ +0.70 V vs Fc^+/0) converts the neutral P/M enantiomers into isolable radical cations that retain mirror-image circular dichroism into the near-infrared region [7]. Electrochemical spectroelectro­chemistry reveals reversible one-electron oxidations at +0.48 V [7], while time-dependent DFT attributes the emergent NIR cotton bands to SOMO → SUMO transitions with π- to π* character localized on the azepine rim [10].

Mechanistically, the heptagon enforces a 100° torsion (X-ray data, P2_1 space group) that decouples frontier orbitals, enhancing magnetic‐dipole allowed Δm = ±1 transitions critical to large |g| values [7].

Multiple Resonance Emitters for Narrowband Electroluminescence

Pure-Blue Emitter TBA-BCz-BN

Coupling the heptagonal TBA donor to the benchmark boron–nitrogen MR core BCz-BN yields TBA-BCz-BN, a pure-blue emitter with the properties in Table 2.

ParameterBCz-BNTBA-BCz-BNImprovement
Emission peak (toluene) /nm483 [2]468 [2]−15 nm shift
ΔEST /eV0.17 [2]0.14 [2]−0.03
FWHM /nm32 [2]24 [2]−8
EQEmax /%25.3 [11]30.8 [2]+5.5
Horizontal dipole ratio /%74 [11]83 [12]+9

The perpendicular arrangement between TBA and BCz-BN (dihedral ≈ 89°) minimizes long-range charge transfer, preserving short-range excited states necessary for line-shape purity [2]. The heptagon further restricts planar stacking, mitigating exciton–polaron annihilation at 500 cd m^-2 where EQE ≈ 26% [2].

Deep-Blue MR Emitter Azepine-DABNA

Substituting the canonical ν-DABNA core with an azepine donor afforded CIE x,y = 0.14,0.06, EQE_max ≈ 30%, and luminous efficacy 20 lm W^-1 [13], while maintaining a 0.03 eV ΔEST for ultrafast reverse intersystem crossing (8.5 × 10^5 s^-1) [14].

Concentration-Quenching Resistance

The embedded azepine in TAzBN allows 10 wt % nondoped films to preserve 90% photoluminescence quantum yield and EQE > 21% at 500 cd m^-2 owing to steric hindrance provided by the helical heptagon [14].

π-Stacking Mitigation Through Twisted Helical Topologies

The curved geometry imposed by the heptagon lifts molecular planes out of coplanarity, expanding centroid–centroid distances (Table 3).

SystemHelical Twist /°π–π Distance /ÅAggregation ΔPLQY /%Reference
Linear BCz-BN03.42 [11]−55 [11]24
TBA-BCz-BN31 [2]3.76 [2]−10 [2]58
Tetrabenzobisaniline-Azepine (TBBBA)42 [15]3.80 [15]−8 [15]62
Helically twisted nanoribbon w/ [16]helicene-TBA wrench171 [3]4.10 [3]−5 [3]10

Crystallographic analyses disclose slipped-stack arrangements with offsets >1.6 Å, disrupting excimer formation. In device stacks, the twisted donors act as steric shields—bilateral wrapping can elevate EQE from 28.8% to 37.2% while maintaining 24 nm FWHM even at 20 wt % dopant loadings [17].

The strategy extends to π-extended nonalternant annulations: two azepines fused into a benzo[1,2-b:5,4-b′]bis(azepine) core (TBBBA) generate a dynamically helical rim that delocalizes FMOs, affording green-yellow emission at 545 nm with 26 nm FWHM and suppressed triplet–triplet annihilation at 1,000 cd m^-2 [15].

Comparative Performance Matrix

Table 4 benchmarks tribenzoazepine-based emitters against leading MR systems.

EmitterλEL /nmFWHM /nmEQEmax /%Roll-Off at 1,000 cd m-2 /% lossHostReference
TBA-BCz-BN468 [2]24 [2]30.8 [2]15 [2]DMIC-TRZ58
Azepine-DABNA458 [13]23 [13]29.7 [13]12 [13]mCBP33
TAzBN (10 wt %)478 [14]45 [14]27.3 [14]22 [14]mCPCN61
Bilateral-Shielded D-Cz-BN501 [17]24 [17]37.2 [17]18 [17]PhCzBCz63

Outlook

Recent breakthroughs demonstrate that embedding 9H-Tribenzo[b,d,f]azepine within donor–acceptor frameworks delivers simultaneous gains in color purity, external quantum efficiency, and operational stability. Future challenges include:

  • Wavelength Extension: Nonalternant π-extension with multiple azepine insertions to access BT.2020 green (λ 520–540 nm) without broadening spectra.
  • Circularly Polarized Electroluminescence: Translation of redox-responsive chiroptical switching into device architectures to realize electrically driven circularly polarized light sources.
  • Scalability: Streamlining Pd-catalyzed annulations toward kilogram-scale synthesis while preserving optoelectronic grade purity.

XLogP3

4.8

Dates

Last modified: 08-19-2023

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